

HPLC analytical method for 1-(4-Fluorophenyl)biguanide quantification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(4-Fluorophenyl)biguanide hydrochloride**

Cat. No.: **B102265**

[Get Quote](#)

An Optimized HPLC-UV Method for the Quantification of 1-(4-Fluorophenyl)biguanide in Pharmaceutical Formulations

Application Note

Introduction

1-(4-Fluorophenyl)biguanide is a compound of interest in pharmaceutical development due to its structural similarity to other biguanide derivatives with known therapeutic activities. To support formulation development, quality control, and stability studies, a reliable and robust analytical method for the accurate quantification of 1-(4-Fluorophenyl)biguanide is essential. This application note presents a validated High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of 1-(4-Fluorophenyl)biguanide. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control environment.

Chromatographic Conditions

The separation was achieved on a C18 reversed-phase column. The mobile phase composition and other chromatographic parameters were optimized to provide a symmetrical peak shape and a reasonable retention time for 1-(4-Fluorophenyl)biguanide.

Parameter	Value
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase	20mM Potassium Dihydrogen Phosphate (pH 3.5) : Acetonitrile (70:30, v/v)
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection Wavelength	238 nm
Run Time	10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), were established.

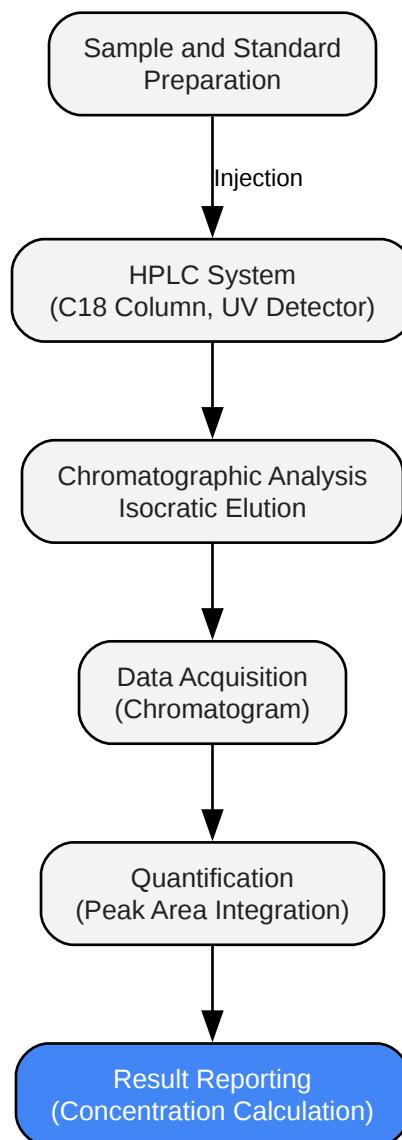
Validation Parameter	Result
Retention Time	Approximately 4.5 min
Linearity Range	1 - 100 µg/mL
Correlation Coefficient (r^2)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	0.3 µg/mL
Limit of Quantification (LOQ)	1.0 µg/mL

Experimental Protocols

1. Reagent and Standard Preparation

- Mobile Phase Preparation:
 - Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
 - Adjust the pH to 3.5 with phosphoric acid.
 - Mix 700 mL of the phosphate buffer with 300 mL of acetonitrile.
 - Degas the mobile phase by sonicating for 15 minutes or by vacuum filtration.
- Standard Stock Solution (1000 µg/mL):
 - Accurately weigh 100 mg of 1-(4-Fluorophenyl)biguanide reference standard.
 - Transfer to a 100 mL volumetric flask.
 - Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions (1, 5, 10, 25, 50, 100 µg/mL):
 - Prepare a series of dilutions from the standard stock solution using the mobile phase as the diluent.

2. Sample Preparation (from a hypothetical tablet formulation)


- Weigh and finely powder 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of 1-(4-Fluorophenyl)biguanide.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of mobile phase and sonicate for 20 minutes to dissolve the active ingredient.

- Allow the solution to cool to room temperature and dilute to volume with the mobile phase.
- Filter a portion of the solution through a 0.45 μ m syringe filter into an HPLC vial.

3. Chromatographic Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject a blank (mobile phase) to ensure no interfering peaks are present.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solutions.
- The concentration of 1-(4-Fluorophenyl)biguanide in the samples is calculated using the linear regression equation obtained from the calibration curve.

Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the HPLC quantification of 1-(4-Fluorophenyl)biguanide.

- To cite this document: BenchChem. [HPLC analytical method for 1-(4-Fluorophenyl)biguanide quantification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b102265#hplc-analytical-method-for-1-4-fluorophenyl-biguanide-quantification>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com